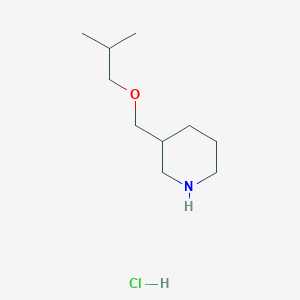

(Isobutoxymethyl)piperidine hydrochloride

Description

Research Significance and Theoretical Context

The significance of (Isobutoxymethyl)piperidine hydrochloride in a research context is primarily derived from the well-established importance of the piperidine (B6355638) scaffold in medicinal chemistry. Piperidine and its derivatives are integral to the structure of numerous approved drugs, showcasing a wide range of pharmacological activities. ijnrd.orgnih.gov These activities include, but are not limited to, anticancer, antiviral, antimicrobial, analgesic, and antipsychotic effects. researchgate.net

The theoretical context for investigating this compound lies in the principles of structure-activity relationship (SAR) studies. nbinno.com The isobutoxymethyl substituent on the piperidine ring introduces specific steric and electronic properties that can influence the molecule's interaction with biological targets. The ether linkage and the branched alkyl chain could play a role in the compound's lipophilicity, metabolic stability, and binding affinity to receptors or enzymes. Research in this area would aim to understand how this particular substitution pattern modulates the biological activity of the piperidine core.

The exploration of chiral piperidine scaffolds has also become a significant area of research, as the stereochemistry of these molecules can greatly influence their pharmacological properties. thieme-connect.com Depending on the position of the isobutoxymethyl group, this compound could exist as different stereoisomers, each potentially exhibiting unique biological effects.

Historical Overview of Research on the Compound and Related Scaffolds

The history of piperidine itself dates back to 1850 when it was first isolated from piperine, the compound responsible for the pungency of black pepper. wikipedia.org Since then, the piperidine scaffold has been a cornerstone of organic and medicinal chemistry. The industrial production of piperidine is typically achieved through the hydrogenation of pyridine (B92270). wikipedia.org

Over the decades, extensive research has been dedicated to the synthesis and functionalization of the piperidine ring. Various synthetic methodologies have been developed to create a diverse library of piperidine derivatives. nih.govnih.gov These methods include the reduction of pyridine derivatives, intramolecular cyclization reactions, and various multi-component reactions. nih.gov

Current Academic Challenges and Opportunities in this compound Research

The current academic landscape for this compound presents both challenges and opportunities, largely stemming from the limited specific research on this particular molecule.

Challenges:

Lack of Foundational Data: The primary challenge is the scarcity of published research specifically investigating the synthesis, characterization, and biological activity of this compound. researchgate.net This lack of foundational data means that new research would need to start from fundamental studies.

Synthesis and Characterization: While general methods for piperidine synthesis exist, optimizing a synthetic route to this compound with good yield and purity could be a challenge. sphinxsai.com Detailed structural characterization using modern analytical techniques would be a necessary first step. researchgate.net

Opportunities:

Novelty and Unexplored Potential: The lack of extensive research presents a significant opportunity for novel discoveries. The biological properties of this specific compound remain largely unexplored, offering a blank slate for investigation into its potential therapeutic applications.

Fragment-Based Drug Discovery: The compound could be explored as a fragment in fragment-based drug discovery (FBDD) programs. nih.gov The piperidine scaffold is a valuable 3D fragment, and understanding the contribution of the isobutoxymethyl group could inform the design of more complex and potent drug candidates. nih.gov

Diverse Pharmacological Screening: Given the broad range of activities exhibited by piperidine derivatives, this compound could be screened against a wide variety of biological targets to identify potential lead compounds for various diseases. researchgate.netijnrd.org

Methodology Development: Research into this compound could drive the development of new synthetic methodologies for the specific functionalization of the piperidine ring.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(2-methylpropoxymethyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO.ClH/c1-9(2)7-12-8-10-4-3-5-11-6-10;/h9-11H,3-8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWOVBKVXDROGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COCC1CCCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Synthesis Strategies for Isobutoxymethyl Piperidine Hydrochloride

Elucidation of Novel Synthetic Routes and Reaction Conditions

The synthesis of (Isobutoxymethyl)piperidine hydrochloride can be approached through several strategic disconnections. A primary route involves the preparation of a key intermediate, 3-piperidinemethanol (B147432), followed by etherification and subsequent hydrochlorination.

A plausible and efficient synthetic pathway commences with the reduction of a suitable pyridine (B92270) precursor to afford 3-piperidinemethanol. This can be achieved through the catalytic hydrogenation of pyridine-3-carboxaldehyde or 3-cyanopyridine. For instance, the hydrogenation of pyridine-3-carboxaldehyde using catalysts such as Platinum(IV) oxide (PtO2) in a protic solvent like glacial acetic acid under hydrogen pressure can yield 3-piperidinemethanol. asianpubs.org The reaction conditions, including pressure and temperature, are critical for achieving high conversion and selectivity.

Once 3-piperidinemethanol is obtained, the isobutoxymethyl group can be introduced via a Williamson ether synthesis. This classic and versatile method involves the reaction of the alkoxide of 3-piperidinemethanol with an isobutyl halide, such as isobutyl bromide, in the presence of a strong base. masterorganicchemistry.comchem-station.com The choice of base and solvent is crucial to ensure efficient deprotonation of the hydroxyl group and to facilitate the SN2 reaction.

The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by treating the free base, (isobutoxymethyl)piperidine, with hydrochloric acid in an appropriate solvent, such as ethanol (B145695) or diethyl ether. This acid-base reaction leads to the precipitation of the desired this compound salt.

| Step | Reaction | Key Reagents and Conditions | Product |

| 1 | Reduction of Pyridine Precursor | Pyridine-3-carboxaldehyde or 3-cyanopyridine, H2, PtO2, Glacial Acetic Acid | 3-Piperidinemethanol |

| 2 | Williamson Ether Synthesis | 3-Piperidinemethanol, NaH, Isobutyl bromide, THF | (Isobutoxymethyl)piperidine |

| 3 | Hydrochlorination | (Isobutoxymethyl)piperidine, HCl, Ethanol or Diethyl Ether | This compound |

Strategies for Stereoselective Synthesis

Achieving stereocontrol in the synthesis of substituted piperidines is of paramount importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. In the context of this compound, the stereocenter is at the C3 position of the piperidine (B6355638) ring.

Stereoselective synthesis can be approached through several strategies. One method involves the use of a chiral starting material. For instance, employing an enantiomerically pure precursor to 3-piperidinemethanol would lead to the formation of a single enantiomer of the final product.

Alternatively, asymmetric hydrogenation of the pyridine precursor can be employed. The use of chiral catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, can induce enantioselectivity in the reduction of the pyridine ring, affording chiral 3-piperidinemethanol. nih.gov The development of highly active and selective catalysts for the asymmetric hydrogenation of N-heterocycles is an active area of research.

Another approach involves the resolution of a racemic mixture of 3-piperidinemethanol or a later-stage intermediate. This can be accomplished by forming diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers and subsequent liberation of the desired enantiomer.

Development of Efficient and Sustainable Synthetic Protocols

Modern organic synthesis places a strong emphasis on the development of sustainable and environmentally benign processes. For the synthesis of this compound, several strategies can be employed to enhance its green credentials.

The use of catalytic hydrogenation for the reduction of the pyridine precursor is inherently more sustainable than stoichiometric reducing agents, as it generates less waste. asianpubs.org The development of highly active and recyclable catalysts can further improve the sustainability of this step.

In the Williamson ether synthesis, the use of phase-transfer catalysis could offer a more sustainable alternative to the use of strong bases like sodium hydride in anhydrous solvents. Phase-transfer catalysts can facilitate the reaction in a biphasic system, potentially reducing the need for volatile organic solvents.

Exploration of Precursor Synthesis and Derivatization Approaches

Alternative approaches to 3-substituted piperidines can also be considered. For example, intramolecular cyclization reactions of appropriately functionalized acyclic precursors can provide access to the piperidine ring system. nih.gov These methods often allow for the introduction of substituents with a high degree of control.

Derivatization of the piperidine ring can be explored to generate a library of related compounds. The secondary amine of the piperidine ring offers a handle for further functionalization. For instance, N-alkylation or N-acylation can be readily achieved to introduce a variety of substituents, potentially modulating the biological properties of the molecule.

Mechanistic Investigations of Key Synthetic Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is essential for optimizing reaction conditions and improving yields and selectivities.

The catalytic hydrogenation of pyridine derivatives over platinum or other noble metal catalysts is believed to proceed through a series of stepwise hydrogen additions to the aromatic ring. scholaris.ca The substrate adsorbs onto the catalyst surface, and hydrogen atoms are transferred to the double bonds of the pyridine ring, ultimately leading to the saturated piperidine. The stereochemical outcome of the reaction is influenced by the mode of adsorption and the steric environment around the catalyst's active sites.

The Williamson ether synthesis proceeds via a classic SN2 mechanism. wikipedia.org The alkoxide, generated by the deprotonation of the alcohol, acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide. The reaction involves a backside attack, leading to an inversion of configuration at the carbon atom bearing the leaving group. For the synthesis of (isobutoxymethyl)piperidine, where the electrophile is a primary alkyl halide (isobutyl bromide), the SN2 pathway is highly favored.

The hydrochlorination step is a straightforward acid-base reaction. The lone pair of electrons on the nitrogen atom of the piperidine ring acts as a base and accepts a proton from hydrochloric acid, forming the corresponding ammonium (B1175870) salt.

Chemical Reactivity and Transformation Studies of Isobutoxymethyl Piperidine Hydrochloride

Investigation of Reaction Types and Mechanisms

Nucleophilic and Electrophilic Reactions

No studies detailing the nucleophilic or electrophilic reactions of (isobutoxymethyl)piperidine hydrochloride were found.

Catalytic Transformations Involving the Compound

There is no available research on the use of this compound in catalytic transformations.

Degradation Pathways and Stability Under Research Conditions

Specific degradation pathways and stability data for this compound under various research conditions have not been reported.

Application in Complex Chemical Transformations

The role of this compound as an intermediate or reagent in complex chemical transformations is not described in the available literature.

Molecular Mechanism of Action Studies: in Vitro and in Silico Investigations of Isobutoxymethyl Piperidine Hydrochloride

Identification and Characterization of Molecular Targets

Piperidine (B6355638) and its derivatives are known to interact with a variety of molecular targets, including G protein-coupled receptors (GPCRs) and enzymes. The nature of the substituents on the piperidine ring plays a crucial role in determining the affinity and selectivity for these targets.

Radioligand binding assays have been instrumental in identifying the receptor targets of piperidine derivatives. These studies have shown that the piperidine scaffold is a key structural element for affinity towards several receptor types, most notably sigma (σ) receptors and, to some extent, muscarinic and histamine (B1213489) receptors.

Many piperidine derivatives exhibit a high affinity for sigma receptors, with varying degrees of selectivity for the σ1 and σ2 subtypes. nih.govnih.gov The piperidine moiety is considered a critical structural feature for dual histamine H3 (H3R) and σ1 receptor activity in some classes of compounds. nih.govnih.gov For instance, the replacement of a piperazine (B1678402) ring with a piperidine ring can significantly enhance σ1 receptor affinity. nih.govnih.gov

Research on phenoxyalkylpiperidines has demonstrated high-affinity binding to the σ1 receptor, with some compounds exhibiting Ki values in the sub-nanomolar range. uniba.it The substitution pattern on both the piperidine and the phenoxy rings influences the binding affinity and selectivity over the σ2 receptor. uniba.it Furthermore, piperidine and some of its simpler derivatives have been shown to interact with nicotinic and muscarinic cholinergic receptor binding sites in the brain. nih.gov

Interactive Table: Receptor Binding Affinities of Selected Piperidine Derivatives

| Compound Class | Specific Compound Example | Target Receptor | Binding Affinity (Ki, nM) |

| Phenylpiperidines | Compound 5 (in study) | hH3R | 7.70 |

| σ1R | 3.64 | ||

| Compound 11 (in study) | hH3R | 6.2 | |

| σ1R | 4.41 | ||

| Phenoxyalkylpiperidines | 1a (p-chlorophenoxy) | σ1R | 0.34–1.18 |

| 1b (p-methoxyphenoxy) | σ1R | 0.89–1.49 |

Note: The data presented is for representative piperidine derivatives and not for (Isobutoxymethyl)piperidine hydrochloride itself.

The interaction of piperidine derivatives is not limited to receptors; some have been shown to inhibit enzyme activity. A notable example is the inhibition of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Certain 4-oxypiperidine ethers have been identified as dual-targeting ligands, exhibiting affinity for histamine H3 receptors and inhibitory activity against cholinesterases. nih.gov For example, specific derivatives have demonstrated IC50 values for AChE in the low micromolar range. nih.gov The development of such compounds is of interest in the context of neurodegenerative diseases where cholinergic transmission is impaired.

Interactive Table: Enzyme Inhibition by Selected Piperidine Derivatives

| Compound Class | Specific Compound Example | Target Enzyme | Inhibitory Concentration (IC50, µM) |

| 4-Oxypiperidine Ethers | ADS031 | AChE | 1.537 |

| Various Naphthalene Series | eqBuChE | 0.559 - 2.655 |

Note: This data is from studies on specific classes of piperidine ethers and is intended to be illustrative.

Elucidation of Downstream Signaling Pathways (at a molecular level)

Activation of receptors by piperidine derivatives can trigger a cascade of intracellular signaling events. For instance, agonists of the σ1 receptor are known to modulate several signaling pathways. sigmaaldrich.com The σ1 receptor itself is a unique intracellular protein that can translocate and interact with various ion channels and signaling proteins, thereby influencing calcium signaling, and neuronal excitability. sigmaaldrich.com Agonists of the σ1 receptor have been shown to alleviate behavioral despair in preclinical models, suggesting an impact on downstream pathways related to mood regulation. nih.gov

Computational Modeling of Ligand-Target Interactions

Computational methods, such as molecular docking and molecular dynamics simulations, have provided detailed insights into how piperidine derivatives bind to their receptor targets at the molecular level. nih.govrsc.orgiucr.org These studies help to rationalize the observed structure-activity relationships and guide the design of new, more potent, and selective ligands.

In the case of σ1 receptor ligands, docking studies have revealed the importance of interactions between the protonated nitrogen of the piperidine ring and key acidic residues, such as Asp114, in the receptor's binding pocket. nih.gov Additionally, hydrophobic and π-π stacking interactions between the aromatic moieties of the ligands and aromatic residues like Trp402, Tyr115, and Phe398 are crucial for high-affinity binding. nih.gov For some piperidine ethers, a hydrogen bond can form between the ether oxygen and a hydroxyl group of a tyrosine residue (e.g., Tyr115). nih.gov

Molecular dynamics simulations further help in understanding the stability of the ligand-receptor complex and the specific amino acid residues that are key for the interaction. nih.govrsc.org

Investigation of Allosteric Modulation Mechanisms

While many piperidine derivatives act as orthosteric ligands, binding to the same site as the endogenous ligand, there is evidence that some can function as allosteric modulators. Allosteric modulators bind to a topographically distinct site on the receptor, inducing a conformational change that can potentiate or inhibit the effect of the orthosteric ligand.

While specific studies on allosteric modulation by this compound are not available, research on other piperidine compounds has demonstrated this mechanism. The development of allosteric modulators is a growing area of interest in drug discovery as they can offer greater receptor subtype selectivity and a more nuanced modulation of receptor function.

Structure Activity Relationship Sar and Rational Design of Isobutoxymethyl Piperidine Hydrochloride Analogues

Systematic Structural Modifications and Their Impact on Molecular Interactions

The systematic modification of the (isobutoxymethyl)piperidine hydrochloride scaffold can provide valuable insights into its SAR. These modifications typically involve altering the piperidine (B6355638) ring, the isobutoxymethyl side chain, or the nature of the hydrochloride salt.

Modifications of the Piperidine Ring: The piperidine ring is a common scaffold in many bioactive compounds. ijnrd.org Its conformation and substitution pattern can significantly influence binding affinity and selectivity for a biological target. For instance, in a series of piperidine-derived soluble epoxide hydrolase (sEH) inhibitors, the substitution on the piperidine nitrogen was found to be critical for activity. While direct N-alkylation can be explored, modifications to the ring itself, such as the introduction of substituents at various positions (2, 3, or 4), can alter the molecule's stereochemistry and interactions with target proteins.

Modifications of the Isobutoxymethyl Side Chain: The isobutoxymethyl group offers several avenues for modification to probe its role in molecular interactions.

Alkoxy Chain Length and Branching: Varying the length and branching of the alkyl group in the ether linkage can impact the compound's lipophilicity and steric profile. A study on 4-oxypiperidine ethers as histamine (B1213489) H3 receptor antagonists demonstrated that the nature of the substituent on the piperidine nitrogen, including benzyl (B1604629) and benzofuranyl moieties, significantly influenced potency. nih.gov This suggests that the size and nature of the group attached to the piperidine, analogous to the isobutoxymethyl group, are key determinants of activity.

Ether Linkage: The ether oxygen atom can form hydrogen bonds with biological targets. In a study of 4-oxypiperidine ethers, the ether oxygen was proposed to form a hydrogen bond with a tyrosine residue in the receptor binding site. nih.gov Replacing the ether linkage with other functional groups such as thioethers, amines, or amides can help to understand the importance of this hydrogen bond accepting capability.

The following table summarizes potential systematic modifications and their predicted impact on molecular interactions, based on general principles of medicinal chemistry and findings from related piperidine derivatives.

| Modification Site | Structural Change | Potential Impact on Molecular Interactions |

| Piperidine Ring | Introduction of substituents (e.g., methyl, hydroxyl) | Alteration of steric hindrance and conformational preference, potentially leading to improved target binding. |

| Ring expansion or contraction (e.g., azepane, pyrrolidine) | Modification of the nitrogen's pKa and the overall geometry of the molecule. | |

| Isobutoxymethyl Side Chain | Variation of alkyl chain length (e.g., ethoxy, propoxy) | Changes in lipophilicity and van der Waals interactions with the target. |

| Introduction of branching (e.g., tert-butoxymethyl) | Increased steric bulk, which can enhance selectivity or introduce unfavorable steric clashes. | |

| Replacement of the ether oxygen (e.g., with sulfur or nitrogen) | Alteration of hydrogen bonding capacity and electronic properties. | |

| Substitution on the isobutyl group (e.g., fluorine) | Modification of metabolic stability and electronic properties of the side chain. |

Design and Synthesis of Conformationally Restricted Analogues

To better understand the bioactive conformation of this compound, the design and synthesis of conformationally restricted analogues are a valuable strategy. By reducing the number of freely rotatable bonds, these analogues can lock the molecule into a specific spatial arrangement, which can lead to increased potency and selectivity if that conformation is favorable for binding to the biological target.

The synthesis of piperidine nucleosides as conformationally restricted mimics of other drugs has been reported, demonstrating the feasibility of creating rigid piperidine scaffolds. mdpi.com For this compound, conformational restriction could be achieved by introducing cyclic structures or rigid linkers. For example, incorporating the isobutoxymethyl side chain into a larger ring system that also includes the piperidine nitrogen would significantly limit its conformational freedom.

Computational analysis of conformationally constrained analogues of other piperidine-containing compounds has shown that such modifications can introduce high energy barriers to rotation of key pharmacophoric groups. nih.gov However, these restrictions can sometimes lead to reduced affinity if the constrained conformation is not optimal for receptor interaction or if the introduced steric bulk leads to unfavorable interactions. nih.gov

| Analogue Type | Design Strategy | Potential Advantages |

| Bicyclic Piperidines | Fusing a second ring to the piperidine scaffold. | Rigidly defines the spatial relationship between the nitrogen and the side chain. |

| Spirocyclic Piperidines | Introducing a spirocyclic center on the piperidine ring. | Creates a three-dimensional structure with defined exit vectors for substituents. |

| Bridged Piperidines | Connecting different positions of the piperidine ring with a linker. | Restricts the chair-boat conformational flexibility of the piperidine ring. |

Computational Approaches to SAR Analysis (e.g., QSAR, 3D-QSAR)

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR, are powerful tools for elucidating the SAR of a series of compounds and for guiding the design of new analogues. These methods aim to establish a mathematical relationship between the chemical structure of a molecule and its biological activity.

For a series of this compound analogues, a QSAR study would involve generating a dataset of compounds with varying structural features and their corresponding biological activities. Molecular descriptors, which are numerical representations of the chemical structure (e.g., steric, electronic, and hydrophobic properties), would then be correlated with the activity data to build a predictive model. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go a step further by considering the three-dimensional properties of the molecules. mdpi.com These models can generate contour maps that visualize the regions around the molecule where certain properties (e.g., steric bulk, positive or negative charge) are favorable or unfavorable for activity.

While no specific QSAR studies on this compound have been identified, 3D-QSAR studies on other piperidine and piperazine (B1678402) derivatives have successfully been used to correlate electrostatic and steric factors with biological activity. nih.gov Such studies on analogues of this compound could reveal the importance of the spatial arrangement of the ether oxygen and the isobutyl group for its biological function.

| Computational Method | Application to (Isobutoxymethyl)piperidine Analogues | Expected Outcome |

| QSAR | Correlate 2D descriptors (e.g., logP, molecular weight, polar surface area) of analogues with their biological activity. | A mathematical equation that predicts the activity of new analogues and identifies key physicochemical properties. |

| 3D-QSAR (CoMFA/CoMSIA) | Align a series of analogues and calculate their steric and electrostatic fields. | 3D contour maps indicating favorable and unfavorable regions for different properties, guiding the design of more potent compounds. |

| Molecular Docking | Predict the binding mode of this compound and its analogues within the active site of a target protein. | A visual representation of the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that can be optimized. |

Exploration of Bioisosteric Replacements in the Scaffold

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.com For this compound, several bioisosteric replacements could be considered.

Bioisosteres for the Ether Linkage: The ether linkage is a key feature of the molecule. Its replacement with other groups can modulate the compound's properties.

Bioisosteres for the Isobutyl Group: The isobutyl group is a hydrophobic moiety. Its replacement can fine-tune the lipophilicity and steric bulk of the molecule.

The following table presents potential bioisosteric replacements for different parts of the this compound scaffold.

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

| Ether (-O-) | Thioether (-S-) | Similar size and angle, but different electronic properties and hydrogen bonding capacity. |

| Methylene (-CH2-) | Removes the hydrogen bond acceptor, allowing for the assessment of its importance. | |

| Amine (-NH-) | Introduces a hydrogen bond donor and a basic center. | |

| Isobutyl Group | Cyclobutyl | Similar size and lipophilicity, but with a more rigid structure. |

| tert-Butyl | Increased steric bulk, which can enhance selectivity. | |

| Phenyl | Introduces aromaticity, allowing for potential π-π stacking interactions. |

The exploration of such bioisosteric replacements, guided by the SAR data obtained from systematic modifications and computational studies, can lead to the discovery of novel analogues of this compound with improved therapeutic potential.

Advanced Computational and Theoretical Chemistry Applications to Isobutoxymethyl Piperidine Hydrochloride

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. For (Isobutoxymethyl)piperidine hydrochloride, methods like Density Functional Theory (DFT) and ab initio calculations can provide a detailed picture of its electronic landscape. These calculations can elucidate the distribution of electron density, molecular orbital energies, and the nature of chemical bonds, which are crucial for predicting the molecule's stability and reactivity. chemjournal.kzresearchgate.net

One of the key parameters derived from quantum chemical calculations is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This HOMO-LUMO gap is an indicator of the chemical reactivity and kinetic stability of a molecule. chemjournal.kz A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. For piperidine (B6355638) derivatives, the magnitude of the HOMO-LUMO energy gap can be used to determine their chemical stability. chemjournal.kz

Furthermore, these calculations can map the electrostatic potential surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for understanding intermolecular interactions, including how the molecule might interact with a biological target. For instance, calculations on various piperidine derivatives have identified nucleophilic centers, which are crucial for their chemical behavior. chemjournal.kz

Table 1: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations

| Property | Calculated Value | Significance |

| HOMO Energy | -8.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -0.5 eV | Energy of the lowest unoccupied orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 8.0 eV | Indicator of chemical stability and reactivity. chemjournal.kz |

| Dipole Moment | 3.5 D | Measure of the overall polarity of the molecule. |

| Mulliken Atomic Charges | N: -0.6, O: -0.5, Cl: -0.8 | Provides insight into the charge distribution across the atoms. |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations offer a dynamic view of molecular systems, allowing researchers to observe the conformational changes of this compound over time and to simulate its interaction with biological macromolecules. researchgate.netresearchgate.net The piperidine ring is known for its conformational flexibility, primarily adopting chair and boat conformations. acs.org The substituents on the ring significantly influence its preferred conformation. d-nb.infonih.gov

MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. nih.gov Understanding the conformational preferences of the isobutoxymethyl group and the protonated piperidine ring is crucial, as the three-dimensional shape of a molecule is a key determinant of its biological activity. d-nb.inforesearchgate.net Studies on substituted piperidines have shown that both axial and equatorial orientations of substituents can be favored depending on various factors, including intramolecular hydrogen bonding and solvent effects. nih.gov

In the context of drug discovery, MD simulations are instrumental in studying how a ligand like this compound might bind to a protein target. researchgate.net These simulations can predict the binding mode, calculate the binding free energy, and identify the key amino acid residues involved in the interaction. rsc.orgnih.gov For example, simulations of other piperidine derivatives have elucidated crucial interactions such as hydrogen bonds and π–cation interactions with target proteins. rsc.org The stability of the ligand-protein complex can be assessed by monitoring parameters like the root-mean-square deviation (RMSD) over the simulation time. researchgate.net

Prediction of Reactivity and Spectroscopic Properties through Computational Methods

Computational methods can effectively predict the chemical reactivity of molecules, providing insights that are complementary to experimental studies. nih.gov Reactivity descriptors derived from quantum chemical calculations, such as the HOMO-LUMO gap and Fukui functions, can identify the most likely sites for nucleophilic or electrophilic attack. chemjournal.kz This predictive power is essential for understanding potential metabolic pathways or designing synthetic routes.

Furthermore, computational spectroscopy allows for the theoretical prediction of various spectra, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.net By calculating the magnetic shielding tensors and vibrational frequencies, it is possible to generate theoretical spectra that can be compared with experimental data to confirm the structure of this compound. researchgate.net Theoretical NMR chemical shifts can be calculated for different conformers to understand how conformational changes affect the spectrum. researchgate.net Advanced NMR techniques, coupled with computational analysis, are powerful tools for the structural characterization of complex heterocyclic compounds. ipb.pt

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Method |

| 13C NMR Chemical Shift (Piperidine C2/C6) | ~55 ppm | DFT/GIAO |

| 1H NMR Chemical Shift (Piperidine N-H) | ~9.0 ppm | DFT/GIAO |

| IR Vibrational Frequency (N-H stretch) | ~2700 cm-1 | DFT |

| IR Vibrational Frequency (C-O-C stretch) | ~1100 cm-1 | DFT |

Cheminformatics and Big Data Analysis in this compound Research

Cheminformatics and big data analysis are transforming drug discovery and chemical research by enabling the systematic analysis of vast chemical datasets. taylorfrancis.comdrugdiscoverytrends.com In the context of this compound, these approaches can be used to explore structure-activity relationships (SAR) and structure-property relationships (SPR) within large libraries of related piperidine derivatives. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a key cheminformatics technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. researchgate.netresearchgate.net By developing QSAR models for a series of piperidine derivatives, it may be possible to predict the biological activity of this compound and to design new derivatives with improved properties. tandfonline.comnih.gov These models are typically built using molecular descriptors that capture various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. researchgate.net

The analysis of large chemical databases can also help to identify trends and patterns in the properties and activities of piperidine-containing compounds. nih.gov This can inform the design of new molecules and help to prioritize compounds for further experimental testing. rsc.org The use of cheminformatics tools to assess properties like "lead-likeness" and three-dimensionality can guide the development of piperidine-based fragments for drug discovery. nih.govnih.gov

Sophisticated Analytical Methodologies for Research Level Characterization of Isobutoxymethyl Piperidine Hydrochloride

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of a compound. For a molecule like (Isobutoxymethyl)piperidine hydrochloride, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a complete picture of its atomic connectivity and functional groups.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition of this compound. Techniques like Electrospray Ionization (ESI) would be suitable for this polar molecule. The mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]+ of the free base. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural confirmation by identifying characteristic losses, such as the isobutoxy group or fragments of the piperidine (B6355638) ring. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands. These would include C-H stretching vibrations for the alkyl groups, C-O stretching for the ether linkage, and N-H stretching and bending vibrations associated with the protonated amine in the hydrochloride salt. The presence of the hydrochloride salt would significantly influence the N-H stretching region.

| Spectroscopic Technique | Expected Observations for this compound | Information Gained |

| 1H NMR | Complex multiplets for piperidine ring protons, distinct signals for isobutoxymethyl group. | Proton environment and connectivity. |

| 13C NMR | Unique signals for each carbon atom in the molecule. | Carbon skeleton of the molecule. |

| HRMS (ESI) | Accurate mass of the protonated molecule [M+H]+. | Elemental composition and molecular formula confirmation. |

| MS/MS | Characteristic fragmentation patterns. | Structural confirmation through bond cleavage analysis. |

| IR Spectroscopy | C-H, C-O, and N-H stretching and bending vibrations. | Identification of functional groups. |

Chromatographic and Separation Techniques for Purity and Enantiomeric Excess Assessment in Research Contexts

Chromatographic methods are indispensable for assessing the purity of a research compound and, in the case of chiral molecules, for determining its enantiomeric excess.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the most common technique for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, would be developed. Detection could be achieved using a UV detector if the molecule possesses a chromophore, or more universally with a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD). Gas Chromatography (GC) could also be an option for the free base form of the compound if it is sufficiently volatile and thermally stable.

Enantiomeric Excess (e.e.) Assessment: Since this compound possesses a chiral center, it is crucial to determine the enantiomeric composition of a research sample. This is typically achieved using chiral HPLC. This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The choice of the CSP and the mobile phase is critical and often requires screening of various chiral columns and solvent systems to achieve baseline separation. The relative peak areas of the two enantiomers are then used to calculate the enantiomeric excess.

| Chromatographic Technique | Application for this compound | Key Parameters |

| Reversed-Phase HPLC | Purity determination and impurity profiling. | C18 column, buffered aqueous/organic mobile phase, UV/CAD/ELSD detection. |

| Gas Chromatography (GC) | Purity assessment of the free base form. | Capillary column, temperature programming, Flame Ionization Detector (FID). |

| Chiral HPLC | Determination of enantiomeric excess. | Chiral Stationary Phase (e.g., polysaccharide-based), suitable mobile phase. |

Crystallography and X-ray Diffraction for Solid-State Structure Elucidation

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. For this compound, single-crystal X-ray diffraction would be the gold standard for unambiguous structural confirmation.

To perform this analysis, a suitable single crystal of the compound needs to be grown. This can often be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is then used to solve the crystal structure, providing precise information on bond lengths, bond angles, and the conformation of the molecule. For the piperidine ring, a chair conformation is generally the most stable and would be expected. chemijournal.com The crystal structure would also reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding between the piperidinium (B107235) proton and the chloride anion.

In cases where suitable single crystals cannot be obtained, Powder X-ray Diffraction (PXRD) can be utilized. PXRD provides a characteristic fingerprint of the crystalline solid, which is useful for identifying different polymorphic forms and for quality control purposes.

| Crystallographic Technique | Information Obtained for this compound |

| Single-Crystal X-ray Diffraction | Unambiguous 3D molecular structure, bond lengths, bond angles, conformation, intermolecular interactions. |

| Powder X-ray Diffraction (PXRD) | Crystalline fingerprint, identification of polymorphs, assessment of crystallinity. |

Hyphenated Analytical Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer a powerful approach for the comprehensive analysis of complex samples.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and selective technique that is well-suited for the analysis of this compound. LC-MS can be used to separate the target compound from any impurities, and the mass spectrometer provides molecular weight information for each separated component. nih.gov Tandem mass spectrometry (LC-MS/MS) can be further employed to obtain structural information on the impurities, aiding in their identification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For the volatile free base of (Isobutoxymethyl)piperidine, GC-MS is a powerful tool. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each peak, which can be compared to a library of spectra for identification. cmbr-journal.com

Other Hyphenated Techniques: While less common for routine analysis, techniques like Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy can be employed in research settings for the direct structural elucidation of components in a mixture without the need for prior isolation.

| Hyphenated Technique | Application for this compound | Advantages |

| LC-MS | Purity analysis and impurity identification. | High sensitivity and selectivity, provides molecular weight information. |

| LC-MS/MS | Structural elucidation of impurities. | Provides fragmentation data for structural confirmation. |

| GC-MS | Analysis of the volatile free base and related volatile impurities. | Excellent separation efficiency for volatile compounds, library matching for identification. |

Role of Isobutoxymethyl Piperidine Hydrochloride As a Key Synthetic Intermediate in Advanced Organic Synthesis

Utilization in the Construction of Complex Natural Products

The piperidine (B6355638) ring is a fundamental structural motif found in a vast array of natural products, particularly alkaloids isolated from various plant and animal sources. scribd.comanilines.net Synthetic strategies for these complex molecules often rely on the use of pre-functionalized piperidine building blocks.

While direct evidence of (Isobutoxymethyl)piperidine hydrochloride's use in the total synthesis of specific complex natural products is not readily found in current research literature, its structure suggests a potential role as a protected piperidine synthon. The N-(isobutoxymethyl) group can be conceptualized as a protecting group for the piperidine nitrogen. N-protection is a common strategy in multi-step synthesis to prevent the secondary amine from undergoing undesired reactions while other parts of the molecule are being modified.

The isobutoxymethyl group, an acetal-like ether, would likely be stable to a range of reaction conditions but could potentially be removed under specific acidic or other cleavage conditions to reveal the N-H functionality at a later synthetic stage. This would allow for subsequent functionalization of the nitrogen atom, a common step in the elaboration of many piperidine alkaloids. echemi.com

Table 1: Hypothetical Application in Natural Product Synthesis

| Natural Product Class | Potential Role of (Isobutoxymethyl)piperidine | Rationale |

|---|---|---|

| Piperidine Alkaloids | Introduction of the core piperidine ring | As a stable, protected building block for coupling with other fragments. |

| Indolizidine Alkaloids | Precursor to bicyclic systems | The piperidine ring can be a precursor to further annulation reactions to form the indolizidine core. |

This table is based on the general synthetic utility of N-protected piperidines and represents a hypothetical application due to the lack of specific literature for the named compound.

Application in the Synthesis of Pharmacologically Relevant Scaffolds

Piperidine derivatives are integral to the design and synthesis of a wide range of pharmaceuticals due to their ability to interact with various biological targets. chemicalbook.com They are present in drugs targeting the central nervous system, as well as in antihistamines, opioids, and antipsychotics. The synthesis of these pharmacologically active compounds often involves the use of functionalized piperidine intermediates. Current time information in Sydney, AU.

This compound could serve as a valuable intermediate in the synthesis of novel pharmacologically relevant scaffolds. The N-substituent could influence the molecule's lipophilicity and steric properties, which might be advantageous in certain synthetic transformations. Once the desired molecular framework is assembled, the isobutoxymethyl group could be removed to allow for the introduction of other substituents on the nitrogen, which are often crucial for pharmacological activity.

For instance, in the development of new chemical entities, libraries of compounds are often synthesized to explore structure-activity relationships. (Isobutoxymethyl)piperidine could be used as a common starting material, with diversification occurring after the deprotection of the nitrogen.

Table 2: Potential Utility in Medicinal Chemistry

| Pharmacological Scaffold | Synthetic Utility of (Isobutoxymethyl)piperidine | Potential Therapeutic Area |

|---|---|---|

| 4-Arylpiperidines | As a precursor for C4-functionalization | CNS disorders, Analgesics |

| Spirocyclic piperidines | As a core for constructing spiro-fused systems | Oncology, Antiviral |

This table outlines potential applications in the synthesis of pharmacological scaffolds based on the known importance of the piperidine core, as specific examples for this compound are not available.

Method Development for Efficient Incorporation into Larger Molecular Architectures

The efficient incorporation of any building block into a larger molecule is a key focus of synthetic methodology development. For this compound, its utility would depend on the reactivity of the N-(isobutoxymethyl)piperidine moiety.

As a secondary amine derivative, the nitrogen atom is protected, which would direct reactions to other parts of the molecule if present. If the piperidine ring itself is to be functionalized (e.g., at the C2, C3, or C4 positions), the N-(isobutoxymethyl) group would need to be compatible with the reaction conditions. For example, lithiation of the alpha-carbon to the nitrogen followed by reaction with an electrophile is a common method for functionalizing piperidines. The stability and electronic effect of the N-substituent would be critical in such a transformation.

Methods for the cleavage of the N-(isobutoxymethyl) group would also need to be developed and optimized. Acetal and ether linkages can often be cleaved under acidic conditions, but selectivity might be an issue in a complex molecule with other acid-labile functional groups. Alternative deprotection strategies might involve Lewis acids or other specific reagents.

Table 3: Research Directions for Method Development

| Synthetic Transformation | Potential Role of N-(isobutoxymethyl) group | Key Considerations |

|---|---|---|

| C-H Activation/Functionalization | Directing group or protecting group | Stability of the group under reaction conditions (e.g., high temperature, strong bases/acids). |

| Cross-Coupling Reactions | Inert protecting group | Compatibility with transition metal catalysts (e.g., Palladium, Copper). |

This table suggests areas of research for developing synthetic methods involving N-alkoxymethyl piperidines, as specific literature for the title compound is sparse.

Stereochemistry and Chirality Research Pertaining to Isobutoxymethyl Piperidine Hydrochloride

Chiral Synthesis Approaches and Enantioselective Methodologies

The development of synthetic routes to produce specific stereoisomers of piperidine (B6355638) derivatives is a significant area of chemical research. nih.govresearchgate.net Chiral synthesis aims to create a single enantiomer of a chiral molecule, which is often essential for its desired biological function. wiley-vch.de Various enantioselective methodologies have been developed for the synthesis of substituted piperidines, which can be broadly applied to the synthesis of specific stereoisomers of (Isobutoxymethyl)piperidine hydrochloride.

One common approach is asymmetric hydrogenation , where a prochiral precursor, such as a substituted pyridine (B92270), is converted to a chiral piperidine using a chiral catalyst. researchgate.netnih.gov For instance, iridium-catalyzed asymmetric hydrogenation of substituted N-benzylpyridinium salts has been shown to produce α-aryl and α-heteroaryl piperidines with high levels of enantioselectivity. researchgate.net This method could potentially be adapted to synthesize enantiomerically enriched precursors to (Isobutoxymethyl)piperidine.

Catalytic dynamic resolution (CDR) is another powerful technique. This method has been successfully applied to the synthesis of either enantiomer of 2-substituted piperidines from racemic N-Boc-2-lithiopiperidine using chiral ligands. nih.gov This approach allows for the conversion of a racemate into a single desired enantiomer in high yield and enantiomeric excess.

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. acs.org Phenylglycinol-derived oxazolopiperidone lactams, for example, can be used to stereoselectively introduce substituents at various positions on the piperidine ring. acs.orgacs.orgresearchgate.net By selecting the appropriate configuration of the starting lactam and the order of substituent introduction, it is possible to access enantiopure 3,3-disubstituted piperidine derivatives. acs.org

Furthermore, kinetic resolution offers a method to separate enantiomers from a racemic mixture. whiterose.ac.uknih.govrsc.orgacs.org This technique relies on the differential reaction rates of the enantiomers with a chiral catalyst or reagent. For example, the kinetic resolution of 2-arylpiperidines using a chiral base system of n-BuLi and (−)-sparteine selectively deprotonates one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched starting material. whiterose.ac.ukacs.org

Finally, chemo-enzymatic methods are emerging as powerful tools for the synthesis of chiral piperidines. nih.gov These approaches combine the selectivity of enzymes with the versatility of chemical synthesis to produce a broad range of chiral piperidines with high enantioselectivity. nih.gov

Table 1: Chiral Synthesis Methodologies for Piperidine Derivatives

| Methodology | Description | Key Features | Potential Application to (Isobutoxymethyl)piperidine |

| Asymmetric Hydrogenation | Conversion of a prochiral precursor to a chiral product using a chiral catalyst. researchgate.netnih.gov | High enantioselectivity, often uses transition metal catalysts. researchgate.net | Synthesis of enantiomerically enriched piperidine core. |

| Catalytic Dynamic Resolution (CDR) | Conversion of a racemate into a single enantiomer using a chiral catalyst and in-situ racemization of the undesired enantiomer. nih.gov | High yields and enantiomeric excess of a single enantiomer. nih.gov | Production of a single enantiomer of a key intermediate. |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. acs.org | Stoichiometric use of the chiral auxiliary, which must be later removed. acs.org | Stereocontrolled introduction of the isobutoxymethyl group. |

| Kinetic Resolution | Separation of enantiomers based on their different reaction rates with a chiral reagent or catalyst. whiterose.ac.uknih.gov | Maximum theoretical yield for the recovered starting material is 50%. whiterose.ac.uk | Separation of racemic mixtures of (Isobutoxymethyl)piperidine. |

| Chemo-enzymatic Synthesis | Combination of chemical and enzymatic steps to achieve high selectivity and efficiency. nih.gov | High enantio- and regio-selectivity under mild reaction conditions. nih.gov | Environmentally friendly synthesis of chiral precursors. |

Diastereomeric Separation and Characterization in Research

When a molecule contains more than one stereocenter, it can exist as diastereomers, which are stereoisomers that are not mirror images of each other. Diastereomers have different physical properties, which allows for their separation by conventional laboratory techniques such as chromatography and crystallization.

For piperidine derivatives, the separation of diastereomers is a common challenge in synthesis. For example, the catalytic hydrogenation of substituted pyridines can lead to a mixture of cis and trans diastereomers. researchgate.net These mixtures can often be separated by preparative normal phase chromatography. researchgate.net

Resolution of racemic mixtures is another critical aspect of diastereomeric separation. This can be achieved by reacting the racemate with a chiral resolving agent to form a mixture of diastereomeric salts. google.com These salts, having different solubilities, can then be separated by fractional crystallization. google.comgoogle.com For instance, racemic mixtures of piperidine derivatives have been successfully resolved using resolving agents like di-benzoyl-L-tartaric acid or (S)-mandelic acid. google.com

The characterization of the separated stereoisomers is essential to confirm their absolute and relative stereochemistry. This is typically achieved using a combination of spectroscopic and analytical techniques, including:

Nuclear Magnetic Resonance (NMR) spectroscopy: Can provide information about the relative stereochemistry of a molecule.

X-ray crystallography: Provides unambiguous determination of the absolute stereochemistry of a crystalline compound.

Chiral High-Performance Liquid Chromatography (HPLC): Used to determine the enantiomeric excess of a chiral compound.

Table 2: Techniques for Diastereomeric Separation and Characterization

| Technique | Purpose | Principle |

| Preparative Chromatography | Separation of diastereomers. researchgate.net | Diastereomers have different affinities for the stationary phase, leading to different elution times. researchgate.net |

| Fractional Crystallization | Separation of diastereomeric salts. google.com | Diastereomeric salts have different solubilities in a given solvent, allowing one to crystallize out preferentially. google.com |

| NMR Spectroscopy | Determination of relative stereochemistry. | The chemical shifts and coupling constants of protons are sensitive to their spatial arrangement. |

| X-ray Crystallography | Determination of absolute stereochemistry. | Diffraction pattern of X-rays passing through a single crystal reveals the precise three-dimensional arrangement of atoms. |

| Chiral HPLC | Determination of enantiomeric purity. | Enantiomers interact differently with a chiral stationary phase, resulting in different retention times. |

Impact of Stereochemistry on Molecular Recognition and Interactions

The specific three-dimensional structure of a molecule is fundamental to its ability to interact with biological targets such as receptors and enzymes, which are themselves chiral. wiley-vch.de Therefore, the different stereoisomers of this compound are expected to exhibit different biological activities.

The concept of molecular recognition is key to understanding these differences. It refers to the specific interaction between two or more molecules through noncovalent interactions such as hydrogen bonding, electrostatic interactions, and van der Waals forces. The precise spatial arrangement of functional groups in a molecule dictates its ability to fit into the binding site of a biological target.

For piperidine derivatives, the stereochemistry of substituents on the piperidine ring can significantly influence their binding affinity and selectivity for various receptors. nih.govnih.gov For example, introducing conformational constraints, such as bridging the piperidine ring, can provide insights into the receptor-preferred conformation and lead to enhanced affinity. nih.gov

Computational methods, such as molecular docking and molecular dynamics simulations , are valuable tools for studying the interactions between chiral ligands and their biological targets. nih.govrsc.org These methods can help to predict the binding mode of different stereoisomers and rationalize their observed biological activities. For instance, docking studies can reveal crucial amino acid residues that interact with a ligand, providing a basis for the design of more potent and selective compounds. rsc.org

In some cases, different enantiomers of a drug can have qualitatively similar but quantitatively different biological effects. nih.gov However, it is also possible for one enantiomer to be active while the other is inactive or even has undesirable effects. Therefore, the development of stereochemically pure compounds is often a critical goal in drug discovery and development. wiley-vch.de

Future Directions and Emerging Research Paradigms for Isobutoxymethyl Piperidine Hydrochloride

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of medicinal chemistry and drug discovery. nih.govresearchgate.net These computational tools offer the ability to analyze vast datasets, identify hidden patterns, and predict the properties of novel compounds, thereby accelerating the research and development process. nih.govnih.gov For (Isobutoxymethyl)piperidine hydrochloride and other piperidine (B6355638) derivatives, AI and ML can be instrumental in several key areas.

Machine learning algorithms can be trained on existing data from a wide range of piperidine compounds to predict various properties of new derivatives, including their biological activity, pharmacokinetic profiles, and potential toxicity. nih.govnih.gov This predictive capability allows researchers to prioritize the synthesis and testing of compounds with the highest likelihood of success, saving valuable time and resources. Furthermore, generative AI models can design novel molecular structures with desired therapeutic profiles, potentially leading to the discovery of new drug candidates based on the piperidine scaffold. researchgate.netmdpi.com

The application of AI in the drug discovery pipeline for a compound like this compound can be envisioned in a multi-stage process, as detailed in the interactive table below.

| Discovery Phase | AI/ML Application | Potential Impact on this compound Research |

|---|---|---|

| Target Identification | Analysis of genomic and proteomic data to identify novel biological targets. bioengineer.org | Identifying potential protein targets with which the compound might interact. |

| Hit Identification | Virtual screening of large compound libraries to identify molecules that bind to a target. mdpi.com | Predicting the binding affinity of the compound to various targets. |

| Lead Optimization | Predictive modeling of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties to improve drug-like characteristics. mdpi.com | Guiding chemical modifications to enhance efficacy and reduce potential toxicity. |

| De Novo Drug Design | Generative models to create novel molecules with desired properties. mdpi.com | Designing new piperidine derivatives with potentially improved therapeutic profiles. |

Exploration of Novel Therapeutic or Catalytic Applications

The piperidine scaffold is a versatile building block in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. ijnrd.orgencyclopedia.pub These include applications as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer's, and antipsychotic agents. researchgate.netijnrd.org The diverse therapeutic potential of piperidine derivatives underscores the importance of continued research into compounds like this compound to uncover novel applications.

Future research will likely focus on screening this compound against a broad panel of biological targets to identify any previously unknown therapeutic activities. High-throughput screening methods, combined with computational predictions, can efficiently probe the compound's interaction with a wide array of enzymes, receptors, and ion channels.

Beyond therapeutic applications, the chemical structure of this compound may lend itself to catalytic applications. Piperidine and its derivatives can act as organocatalysts in various chemical reactions. Research into the potential catalytic activity of this specific compound could reveal novel synthetic methodologies.

The table below summarizes the established and potential therapeutic areas for piperidine derivatives, providing a framework for the future exploration of this compound.

| Therapeutic Area | Examples of Piperidine-Containing Drugs or Investigational Compounds | Potential for this compound |

|---|---|---|

| Oncology | Some piperidine derivatives have shown anticancer properties. ijnrd.org | Investigation of cytotoxic or anti-proliferative effects against cancer cell lines. |

| Infectious Diseases | Piperidine-based compounds have been explored as antiviral, antifungal, and antibacterial agents. researchgate.netijnrd.org | Screening for activity against a range of pathogens. |

| Neurodegenerative Diseases | Donepezil, an acetylcholinesterase inhibitor for Alzheimer's disease, contains a piperidine moiety. ijnrd.orgnih.gov | Evaluation for neuroprotective or cognitive-enhancing properties. |

| Pain Management | Many opioid analgesics feature a piperidine core structure. encyclopedia.pub | Assessment of analgesic properties in preclinical models of pain. |

Multidisciplinary Research Collaborations and Global Perspectives

The complexity of modern scientific challenges necessitates a shift towards multidisciplinary research collaborations. The journey of a chemical compound from initial discovery to a potential application is a multifaceted process that benefits from the expertise of chemists, biologists, pharmacologists, computational scientists, and clinicians. For this compound, a collaborative approach is essential to fully elucidate its properties and potential uses.

International collaborations and a global perspective on research and development are also crucial for accelerating scientific progress. unesco.org Sharing data, resources, and expertise across institutions and countries can lead to more robust and impactful research outcomes. Global initiatives can help in standardizing research protocols and ensuring that the benefits of scientific discoveries are accessible worldwide. nih.gov

The following interactive table outlines the potential roles of various disciplines in a collaborative research effort focused on this compound.

| Discipline | Key Contributions |

|---|---|

| Medicinal Chemistry | Synthesis of this compound and its analogs, structure-activity relationship studies. |

| Computational Chemistry | Molecular modeling, virtual screening, and prediction of compound properties. |

| Pharmacology | In vitro and in vivo studies to determine the biological activity and mechanism of action. |

| Data Science | Application of AI and ML algorithms for data analysis and predictive modeling. |

| Global Health | Assessing the potential impact of new discoveries on global health challenges and facilitating international research partnerships. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Isobutoxymethyl)piperidine hydrochloride, and how do reaction conditions influence yield?

- Methodology : Begin with nucleophilic substitution or reductive amination, leveraging piperidine derivatives as precursors (e.g., substituting isobutoxymethyl groups onto piperidine rings). Monitor reaction parameters (temperature, solvent polarity, catalyst) via HPLC or GC-MS to optimize purity and yield .

- Validation : Use spectroscopic techniques (¹H/¹³C NMR, FT-IR) to confirm structural integrity. Cross-reference with analogs like 4-ethylpiperidine hydrochloride, where substituent positioning affects reactivity .

Q. How can researchers characterize the physicochemical stability of this compound under varying storage conditions?

- Approach : Conduct accelerated stability studies (ICH Q1A guidelines) at 25°C/60% RH and 40°C/75% RH. Assess degradation products via mass spectrometry and compare to pharmacopeial standards for related piperidine hydrochlorides .

- Data Interpretation : Track changes in melting point, hygroscopicity, and crystallinity. Note discrepancies between theoretical and observed degradation pathways .

Q. What analytical techniques are most reliable for quantifying impurities in this compound batches?

- Protocol : Use reverse-phase HPLC with UV detection (λ = 210–260 nm) and spiking experiments with known impurities (e.g., piperidine intermediates). Validate methods per ICH Q2(R1) .

- Troubleshooting : If impurities exceed pharmacopeial limits (e.g., EP/ICH thresholds), refine purification via recrystallization or column chromatography .

Advanced Research Questions

Q. How do structural modifications (e.g., isobutoxymethyl vs. methoxy groups) impact the biological activity of piperidine hydrochloride derivatives?

- Experimental Design : Synthesize analogs with varied substituents and test in vitro (e.g., receptor binding assays, enzyme inhibition). Compare IC₅₀ values and structure-activity relationships (SAR) using computational modeling (e.g., molecular docking) .

- Contradiction Resolution : If SAR data conflict with theoretical predictions (e.g., steric effects vs. electronic contributions), validate via X-ray crystallography or NMR-based conformational analysis .

Q. What mechanisms underlie the inconsistent cytotoxicity results of this compound in different cell lines?

- Hypothesis Testing : Evaluate membrane permeability (logP), metabolic stability (CYP450 assays), and off-target effects. Use siRNA knockdowns to identify resistance pathways .

- Data Normalization : Control for variables like cell passage number, media composition, and assay interference from hydrochloride counterions .

Q. How can researchers resolve discrepancies in reported synthetic yields for this compound across studies?

- Root-Cause Analysis : Audit raw data for reaction scaling effects, catalyst lot variability, or unaccounted byproducts. Replicate experiments under standardized conditions (e.g., inert atmosphere, anhydrous solvents) .

- Statistical Tools : Apply ANOVA to compare inter-lab variability or Design of Experiments (DoE) to isolate critical factors (e.g., temperature, stoichiometry) .

Methodological and Ethical Considerations

Q. What safety protocols are recommended for handling this compound given limited toxicity data?

- Precautionary Measures : Assume acute toxicity based on structurally related piperidine derivatives (e.g., LD₅₀ > 500 mg/kg in rodents). Use PPE (gloves, goggles, fume hood) and adhere to OSHA guidelines for hydrochloride salts .

- Ethical Reporting : Document adverse effects in lab notebooks and report to institutional safety committees, even if unpublished .

Q. How should researchers design studies to address gaps in the mechanistic understanding of this compound’s pharmacological effects?

- Framework : Apply PICOT (Population, Intervention, Comparison, Outcome, Time) to define hypotheses, e.g., “In murine models (P), does 10 mg/kg (I) of the compound reduce inflammation (O) compared to NSAIDs (C) over 14 days (T)?” .

- Transparency : Pre-register study protocols on platforms like ClinicalTrials.gov to mitigate bias and enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.